Octahydro-pyrazino[1,2-a]azepin-1-one
Description
Significance of Nitrogen-Containing Bicyclic Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural core of countless natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comresearchgate.netmdpi.com Their prevalence stems from the unique physicochemical properties imparted by the nitrogen atom, such as its ability to form hydrogen bonds and act as a basic center, which are crucial for molecular recognition and biological activity. mdpi.com These structures are integral to essential biomolecules like nucleic acids, vitamins, and alkaloids. researchgate.netijcaonline.org In drug design, nitrogen heterocycles are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse pharmacological effects. openmedicinalchemistryjournal.comnih.gov Approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. mdpi.com
Bicyclic systems, where two rings share at least two atoms, introduce conformational rigidity and a three-dimensional architecture that can enhance binding affinity and selectivity for specific biological targets. When these bicyclic structures contain nitrogen, they combine the benefits of a heterocyclic system with the structural constraints of a fused-ring system. This often leads to compounds with improved pharmacological profiles. The exploration of novel nitrogen-containing bicyclic heterocycles remains a vibrant and highly significant area of contemporary chemical research, driven by the continuous search for new therapeutic agents with enhanced efficacy and novel mechanisms of action. nih.gov
Structural Classification and Precise Nomenclature of Octahydro-pyrazino[1,2-a]azepin-1-one within Fused Azepine Systems
This compound is a bicyclic heteroalkane containing nitrogen. Its structure is built upon a fused azepine system. Azepines are seven-membered heterocyclic rings containing a nitrogen atom. rsc.org When an azepine ring is fused with another heterocyclic ring, it forms a bicyclic system with significant pharmacological potential. tandfonline.comresearchgate.net
The nomenclature "this compound" precisely describes its chemical structure:
Pyrazino : Indicates the presence of a pyrazine (B50134) ring, a six-membered ring with two nitrogen atoms at positions 1 and 4.
Azepin : Refers to the seven-membered nitrogen-containing azepine ring.
[1,2-a] : This notation describes the fusion of the two rings. The pyrazine ring is fused via its nitrogen at position 1 and the adjacent carbon at position 2 to the 'a' face (the bond between the nitrogen and an adjacent carbon) of the azepine ring.
Octahydro : This prefix signifies that the bicyclic system is fully saturated, meaning it contains the maximum possible number of hydrogen atoms and no double bonds within the rings.
-1-one : Denotes the presence of a ketone group (a carbonyl group, C=O) at position 1 of the bicyclic system.
Therefore, the compound is a saturated, fused bicyclic system consisting of a pyrazine ring and an azepine ring, with a carbonyl functional group.
| Property | Value |
| IUPAC Name | octahydropyrazino[1,2-a]azepin-1(2H)-one sigmaaldrich.com |
| Molecular Formula | C₉H₁₆N₂O calpaclab.comscbt.com |
| Molecular Weight | 168.24 g/mol calpaclab.comscbt.com |
| CAS Number | 21550-84-5 sigmaaldrich.comcalpaclab.com |
Overview of Current Research Landscape and Academic Interest in the this compound Scaffold
The current research landscape for the specific scaffold of this compound appears to be limited, with its primary presence in the catalogs of chemical suppliers for research purposes. sigmaaldrich.comcalpaclab.comscbt.com However, significant academic and industrial interest exists in structurally related fused heterocyclic systems, suggesting potential areas of application for this particular compound.
Research on related scaffolds is active and diverse:
Pyrazino[2,1-a] researchgate.netbenzazepine derivatives have been synthesized and evaluated for their anthelmintic (cestocidal) activity, leading to the development of the drug epsiprantel. nih.gov
The octahydro-2H-pyrazino[1,2-a]pyrazine core, a closely related bicyclic system, is recognized as a pharmacologically relevant scaffold. rsc.orgresearchgate.net Derivatives have been investigated as receptor agonists and inhibitors for various biological targets. researchgate.net
Similarly, octahydro-1H-pyrido[1,2-a]pyrazine scaffolds have been designed and synthesized as potent and selective mu-opioid receptor antagonists. nih.gov
Broader research into fused azepine derivatives highlights their importance in bioactive natural products and pharmaceuticals. nih.gov The development of synthetic methods to access these complex structures is an ongoing area of chemical research. researchgate.netnih.gov For instance, triazole-fused azepine hybrids have been studied as potential non-steroidal anti-inflammatory agents. mdpi.com
While direct research on this compound is not prominent in recent literature, the demonstrated biological activities of analogous fused pyrazine and azepine systems indicate that this scaffold holds potential as a building block in medicinal chemistry for the development of new therapeutic agents. Future research could explore its synthesis and potential pharmacological activities, leveraging the knowledge gained from its structural relatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6,7,8,9,10,10a-octahydro-2H-pyrazino[1,2-a]azepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-8-4-2-1-3-6-11(8)7-5-10-9/h8H,1-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWWLAUOWFXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(=O)NCCN2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Octahydro Pyrazino 1,2 a Azepin 1 One and Its Analogues
Strategic Retrosynthetic Analysis of the Pyrazino[1,2-a]azepin-1-one Core
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For the octahydro-pyrazino[1,2-a]azepin-1-one core, the primary disconnections can be envisioned across the amide bond within the pyrazinone ring and at the C-N bonds forming the bicyclic junction.
A logical retrosynthetic approach would involve disconnecting the amide bond, leading to a substituted azepane precursor containing a diamine functionality. This precursor, in turn, can be traced back to simpler acyclic or heterocyclic starting materials. Another key disconnection strategy involves breaking the bonds forming the azepine ring, potentially leading to a piperazine-derived precursor that can undergo ring expansion or annulation. These disconnections must correspond to known and reliable chemical reactions to ensure a viable forward synthesis. amazonaws.com
| Disconnection Approach | Precursor Type | Potential Starting Materials |
| Amide Bond Disconnection | Substituted Azepane Diamine | Azepane derivatives, amino acid derivatives |
| Azepine Ring Disconnection | Substituted Piperazine | Piperazine, functionalized C4-building blocks |
| C-N Bond Disconnection at Junction | Acyclic Amino Acid and Azepane fragment | Amino acid esters, caprolactam derivatives |
Cyclization Reactions in the Formation of the Fused Ring System
The construction of the fused pyrazino[1,2-a]azepin-1-one system heavily relies on efficient cyclization strategies to form one or both of the heterocyclic rings.
Intramolecular cyclization is a key strategy for forming heterocyclic rings from a single molecule containing all the necessary functional groups. In the context of pyrazino[1,2-a]azepin-1-one synthesis, a common approach involves preparing a linear precursor that can be induced to cyclize. For instance, an N-substituted azepane derivative bearing an amino acid side chain can undergo intramolecular amidation to form the desired pyrazinone ring.
While direct examples for the target molecule are scarce, analogous syntheses of related fused systems like pyrazino[1,2-a]indoles provide valuable insights. In these cases, precursors such as 2-carbonyl-1-propargylindoles are cyclized in the presence of ammonia (B1221849) to form the pyrazine (B50134) ring. researchgate.net This strategy could be adapted by using a suitably functionalized azepane precursor.
| Precursor Type | Cyclization Strategy | Resulting Ring | Key Reagents/Conditions |
| N-aminoethyl-azepan-2-one | Intramolecular Amidation | Pyrazinone | Dehydrating agents (e.g., DCC, EDC), high temperature |
| Azepane with N-propargyl amide | Gold-catalyzed Cyclization | Pyrazinone | AuCl₃, hydration nih.gov |
Intermolecular cycloaddition reactions, where two different molecules react to form a ring, offer another powerful route. A pertinent example is the [3+2] cycloaddition, which can be used to construct five-membered rings. While not directly forming the six-membered pyrazinone, this method can be used to build precursors. For example, a Strecker reaction followed by an intramolecular [3+2] cycloaddition has been used to synthesize complex fused systems containing a pyrrolidine (B122466) ring fused to a tetrazole and pyrazine. rsc.org
A hypothetical [4+2] cycloaddition (Diels-Alder reaction) could also be envisioned, where a diene-containing azepine derivative reacts with a dienophile to construct the second ring, although this is less common for this specific ring system. More relevant is the potential use of multicomponent reactions, such as a [5+2] cycloaddition between azomethine ylides and alkynes, which has been successfully employed for the synthesis of 1,4-diazepines. acs.org
| Cycloaddition Type | Reactants | Potential Application |
| [3+2] Cycloaddition | Azide-containing precursor | Formation of fused triazole or tetrazole rings as part of a larger synthetic route. rsc.org |
| [5+2] Cycloaddition | Azomethine ylide and alkyne | Construction of the seven-membered diazepine (B8756704) ring. acs.org |
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the synthesis of many heterocycles. The formation of the amide bond in the pyrazinone ring is a classic example of a condensation reaction.
A relevant strategy for the synthesis of azepine-containing structures is the intramolecular condensation between an enamide and an aldehyde. organic-chemistry.orgresearchgate.netfigshare.com In a potential synthetic route towards this compound, a precursor containing both an enamide within an azepine ring and a tethered aldehyde could be cyclized under Lewis acid catalysis. organic-chemistry.orgresearchgate.net For example, using BBr₃ as a Lewis acid and P₂O₅ as an additive has proven effective for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives in high yields. organic-chemistry.orgresearchgate.netfigshare.com This methodology highlights a plausible pathway for constructing the fused bicyclic system.
| Reaction | Precursor Functional Groups | Catalyst/Reagents | Yield Range | Reference |
| Intramolecular Condensation | Tertiary Enamide, Aldehyde | BBr₃, P₂O₅ | 71-96% | organic-chemistry.orgresearchgate.net |
Functional Group Interconversions and Strategic Derivatization Approaches
Once the core heterocyclic scaffold is assembled, further modifications are often necessary to install desired functional groups and explore structure-activity relationships.
The nitrogen atoms within the this compound structure, particularly the one not involved in the amide bond, are nucleophilic and can be readily alkylated. This allows for the introduction of a wide variety of substituents. Standard alkylation conditions, such as reacting the heterocycle with an alkyl halide in the presence of a non-nucleophilic base (e.g., sodium hydride, potassium carbonate), can be employed.
This approach is crucial for creating analogues with diverse properties. For instance, in the synthesis of pyrazino[1,2-a]indole (B3349936) derivatives, alkylation on the nitrogen atom is a key step to introduce various side chains. nih.gov This strategy is directly translatable to the this compound core to generate a library of compounds for biological screening.
| Reactant | Reagent | Base | Solvent | General Outcome |
| This compound | Alkyl Halide (R-X) | NaH | DMF | N-alkylation |
| This compound | Benzyl Bromide | K₂CO₃ | Acetonitrile | N-benzylation |
Targeted Reduction and Oxidation State Modifications of the Lactam Moiety
The lactam functionality within the this compound core is a key site for synthetic manipulation, allowing for the generation of diverse analogues with altered electronic and conformational properties. Targeted reduction of the amide bond to the corresponding cyclic amine is a fundamental transformation that expands the chemical space accessible from this scaffold. While specific literature on the reduction of this compound is limited, general methodologies for lactam reduction are well-established and can be applied.
Commonly employed reducing agents for such transformations include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BMS). The choice of reagent can influence the selectivity and functional group tolerance of the reaction. For instance, LiAlH4 is a powerful reducing agent capable of reducing most carbonyl functionalities, whereas borane reagents can offer greater selectivity in the presence of other reducible groups.
Conversely, modifications of the oxidation state of the lactam moiety, beyond complete reduction, can introduce further structural diversity. While direct oxidation of the lactam carbonyl is not a common transformation, derivatization of the amide nitrogen or adjacent carbon atoms can be envisioned. For example, α-functionalization of the lactam can be achieved through enolate chemistry, allowing for the introduction of various substituents.
Table 1: Comparison of Common Lactam Reducing Agents
| Reducing Agent | Formula | Typical Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride | LiAlH4 | Anhydrous ether or THF, reflux | High reactivity, effective for hindered lactams | Non-selective, pyrophoric, requires careful handling |
| Borane-Tetrahydrofuran | BH3·THF | THF, room temperature to reflux | Milder than LiAlH4, better functional group tolerance | Can be less effective for highly stable lactams |
| Borane-Dimethyl Sulfide | BH3·SMe2 | THF or other ethereal solvents, reflux | Stable and commercially available, good selectivity | Unpleasant odor of dimethyl sulfide |
Catalytic Approaches in this compound Synthesis
The development of catalytic methods for the synthesis of complex heterocyclic structures like this compound is a primary focus of modern organic synthesis, aiming for improved efficiency, selectivity, and sustainability.
Exploration of Metal-Catalyzed Synthetic Routes for Enhanced Selectivity
Metal-catalyzed reactions offer powerful tools for the construction of the pyrazino-azepinone framework. While specific examples for the direct synthesis of this compound are not extensively documented, analogous metal-catalyzed cyclizations are prevalent in the synthesis of related heterocyclic systems. For instance, palladium-catalyzed intramolecular amination or amidation reactions are plausible strategies for the formation of the seven-membered azepine ring. Similarly, ruthenium or rhodium-catalyzed C-H activation/functionalization could be envisioned for the construction of the bicyclic core from appropriately substituted precursors. A review on the synthesis of pyrazino[1,2-a]indol-1-one derivatives highlights the use of metal catalysts in cyclization reactions, suggesting the potential applicability of such methods to the azepinone analogue.
Investigation of Organocatalytic and Biocatalytic Strategies
Organocatalysis and biocatalysis represent rapidly evolving fields that offer attractive alternatives to metal-based catalysis, often providing high levels of stereoselectivity and operating under mild reaction conditions.
The application of organocatalysis to the synthesis of pyrazino-azepinone scaffolds could involve asymmetric Mannich reactions, Michael additions, or intramolecular cyclizations catalyzed by chiral amines, phosphoric acids, or other small organic molecules. These approaches could provide enantioselective access to chiral analogues of this compound.
Biocatalytic strategies, employing enzymes such as transaminases, lipases, or oxidoreductases, could also be explored for the synthesis of chiral precursors or for the direct modification of the pyrazino-azepinone core. The inherent selectivity of enzymes can be advantageous for creating stereochemically complex molecules.
Development of Efficient and Sustainable Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on the development of protocols that are not only efficient in terms of yield and selectivity but also sustainable, minimizing waste and energy consumption.
Serendipitous and Deliberate One-Pot Synthesis Methodologies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, highlighting the potential for discovering novel and efficient synthetic routes. researchgate.netrsc.org The deliberate design of one-pot strategies for this compound could involve tandem reactions such as a multicomponent reaction followed by an intramolecular cyclization.
Applications of Flow Chemistry for Scalable Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors, has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to improved yields, selectivities, and safety profiles compared to traditional batch processes. Recent advancements in the flow synthesis of lactams demonstrate the potential of this technology for the efficient production of this compound and its derivatives. synthical.comchemrxiv.orgthieme-connect.comresearchgate.netthieme-connect.com The implementation of flow chemistry could enable the rapid optimization of reaction conditions and facilitate the large-scale production of this important heterocyclic scaffold.
Integration of Green Chemistry Principles in this compound Production
The traditional synthesis of heterocyclic compounds often involves multi-step procedures, hazardous reagents, and significant solvent waste. numberanalytics.com The production of this compound is no exception, and applying the twelve principles of green chemistry can lead to more sustainable and economical manufacturing processes.
A key area for green innovation lies in the adoption of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis and ultrasound-assisted methods are prominent examples of energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. jocpr.comijprt.org For instance, microwave irradiation has been shown to be highly effective in the synthesis of nitrogen-containing heterocycles like quinolines and oxazoles, suggesting its potential applicability to the synthesis of the pyrazino-azepinone core. jocpr.com
The selection of solvents is another critical aspect of greening the synthesis of this compound. Many conventional organic solvents are toxic, volatile, and difficult to recycle. mdpi.com A shift towards greener alternatives such as water, bio-based solvents (e.g., glycerol, ethyl lactate), and ionic liquids can dramatically reduce the environmental impact. mdpi.comresearchgate.net Water, in particular, is an abundant, non-toxic, and inexpensive solvent that can be a suitable medium for certain reaction steps. researchgate.net The use of bio-derived solvents further aligns with the principle of using renewable feedstocks. researchgate.net
Catalysis plays a pivotal role in developing greener synthetic routes. numberanalytics.com The use of catalysts, especially those that are recyclable and highly selective, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. numberanalytics.com For the synthesis of nitrogen heterocycles, various green catalytic systems have been explored, including biocatalysts, organocatalysts, and metal-organic frameworks (MOFs). jocpr.com Biocatalysis, utilizing enzymes, offers the advantage of high selectivity under mild reaction conditions. numberanalytics.com Organocatalysis provides a metal-free alternative, reducing concerns about heavy metal contamination in the final product. chemistryviews.org
To quantitatively assess the greenness of a synthetic route, various green chemistry metrics can be employed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor and PMI provide a broader assessment of the total waste generated in a process. By calculating and comparing these metrics for different synthetic pathways, chemists can identify the most sustainable options for producing this compound.
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. | Reduced disposal costs and environmental impact. |
| Atom Economy | Utilizing reactions with high atom economy, such as addition and rearrangement reactions. | Maximized incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing toxic and hazardous reagents and solvents with safer alternatives. | Improved worker safety and reduced environmental pollution. |
| Safer Solvents and Auxiliaries | Employing benign solvents like water, ethanol, or bio-based solvents. | Reduced VOC emissions and solvent-related waste. |
| Design for Energy Efficiency | Utilizing energy-efficient techniques like microwave or ultrasound irradiation. | Lower energy consumption and reduced carbon footprint. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biomass where feasible. | Reduced dependence on fossil fuels. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. | Shortened synthesis time and reduced waste. |
| Catalysis | Employing highly selective and recyclable catalysts (e.g., biocatalysts, organocatalysts). | Increased reaction efficiency and reduced waste from stoichiometric reagents. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent by-product formation. | Improved process control and reduced waste. |
Table 2: Comparison of Conventional vs. Green Synthetic Approaches (Hypothetical)
| Parameter | Conventional Synthesis | Green Synthesis |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Solvent | Dichloromethane, Toluene | Water, Ethanol |
| Catalyst | Stoichiometric acid/base | Recyclable organocatalyst |
| Number of Steps | 5-7 steps with intermediate purifications | 2-3 steps in a one-pot process |
| Atom Economy | Low to moderate | High |
| E-Factor | High (>50) | Low (<10) |
Chemical Reactivity and Reaction Mechanisms of Octahydro Pyrazino 1,2 a Azepin 1 One
Nucleophilic Reactivity of Endocyclic Nitrogen Atoms within the Pyrazino[1,2-a]azepine System
The Octahydro-pyrazino[1,2-a]azepin-1-one scaffold contains two endocyclic nitrogen atoms with distinct electronic environments, leading to differential nucleophilic reactivity. The nitrogen atom at position 2 (N2), being part of a lactam, exhibits significantly different properties compared to the nitrogen at position 5 (N5) within the saturated pyrazine (B50134) ring.
The N5 atom behaves as a typical secondary amine. Its lone pair of electrons is readily available for nucleophilic attack, making it susceptible to reactions such as alkylation and acylation. In contrast, the N2 atom is part of an amide functional group. The resonance delocalization of its lone pair of electrons with the adjacent carbonyl group reduces its nucleophilicity. However, in bicyclic systems, ring strain can lead to a pyramidal geometry at the lactam nitrogen, which may decrease the extent of this resonance and thereby enhance its reactivity compared to a planar acyclic amide. Saturated nitrogen heterocycles like piperidine (B6355638) and pyrrolidine (B122466) are generally more nucleophilic than their acyclic counterparts due to steric effects where the ring structure holds back the alkyl substituents, allowing the lone pair to attack an electrophile with less hindrance. almerja.com
Common derivatization reactions targeting the endocyclic nitrogen atoms include N-alkylation and N-acylation. These reactions are fundamental in modifying the compound's physicochemical properties.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atoms can be achieved under various conditions. The more nucleophilic N5 is expected to react preferentially under milder conditions. For the less reactive N2, stronger bases and more reactive alkylating agents are often necessary. Microwave-assisted solvent-free phase-transfer catalysis has been shown to be an effective method for the N-alkylation of amides and lactams. mdpi.com
N-Acylation: The acylation of the nitrogen atoms introduces an acyl group, typically to form an amide. Similar to alkylation, the N5 atom is more readily acylated. The acylation of the lactam nitrogen (N2) can also be achieved, though it may require more forcing conditions.
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Bicyclic Lactams
| Reaction Type | Reagents and Conditions | Target Nitrogen | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, KOH, TBAB, Microwave | N2, N5 | Solvent-free phase-transfer catalysis. mdpi.com |
| Symmetrical dialkyl ether, water-splitting catalyst, 200-400 °C | N2, N5 | High-temperature industrial method. google.com | |
| N-Acylation | Acyl chloride, Et₃N, Toluene, reflux | N2, N5 | Standard conditions for acylation. |
| Acetic anhydride, warming | N5 | Milder conditions may selectively acylate the more nucleophilic nitrogen. msu.edu |
Electrophilic Substitution and Functionalization Reactions on the Carbocyclic and Heterocyclic Rings
Electrophilic substitution reactions on the fully saturated carbocyclic (azepine) and heterocyclic (pyrazine) rings of this compound are generally challenging. Saturated hydrocarbons are inert to typical electrophiles due to the absence of π-electrons. The presence of electron-withdrawing nitrogen atoms further deactivates the rings towards electrophilic attack.
In contrast to aromatic heterocycles, where electrophilic substitution is a key reaction, the saturated nature of this system means that functionalization typically proceeds through other mechanisms. For instance, reactions involving free radicals or oxidation might be employed to introduce functional groups onto the carbon skeleton.
Direct electrophilic substitution on the C-H bonds of the rings would likely require harsh conditions and the use of super-electrophiles, and would likely suffer from a lack of selectivity, leading to a mixture of products. Functionalization is more practically achieved through multi-step sequences involving the synthesis of precursors with desired substituents already in place.
Stereochemical Aspects of this compound Transformations
The stereochemistry of this compound is a critical aspect of its chemical transformations. The molecule possesses multiple stereocenters, and the fusion of the two rings creates a rigid bicyclic system with a specific three-dimensional conformation. The relative orientation of substituents and the conformation of the rings will significantly influence the steric accessibility of reagents and the stereochemical outcome of reactions.
Conformational analysis of related systems, such as 1-(2-pyrimidinyl)piperazine derivatives, has shown the importance of identifying the preferred conformations in solution to understand their biological activity. nih.gov For 2-substituted piperazines, the axial conformation is often preferred and can be further stabilized by intramolecular hydrogen bonding. nih.gov Similar conformational preferences are expected to play a crucial role in the reactivity of this compound.
Reactions at the stereocenters or on the faces of the rings will be subject to stereoelectronic control and steric hindrance. For example, nucleophilic attack on the carbonyl group of the lactam may occur preferentially from the less hindered face of the molecule. The stereochemistry of the products will depend on the conformation of the transition state, which will be influenced by the inherent conformational biases of the bicyclic system. Computational studies on related bicyclic β-lactams have been used to investigate the relationship between structure and chiroptical properties, highlighting the importance of the planarity of the amide chromophore. nih.gov
Mechanistic Investigations of Key Synthetic and Derivatization Reactions
The mechanisms of derivatization reactions, such as N-alkylation and N-acylation, are expected to follow established pathways for nucleophilic substitution. For the more nucleophilic N5 atom, these reactions would likely proceed via an SN2 mechanism. The alkylation and acylation of the less nucleophilic lactam nitrogen (N2) may involve the initial formation of an amide anion by deprotonation with a strong base, followed by nucleophilic attack on the electrophile.
Computational studies on the stereocontrolled synthesis of β-lactams have provided detailed mechanistic insights, suggesting that the reaction pathway can be influenced by factors such as the presence of a macrocyclic host in a rsc.orgrotaxane system. nih.govresearchgate.net Such studies highlight the power of theoretical calculations in elucidating complex reaction mechanisms in heterocyclic chemistry.
Advanced Spectroscopic and Crystallographic Characterization of Octahydro Pyrazino 1,2 a Azepin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. For a molecule such as Octahydro-pyrazino[1,2-a]azepin-1-one, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's conformational preferences in solution.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The integration of the signals would correspond to the number of protons, while the chemical shift (δ) would indicate the electronic environment. Coupling constants (J) between adjacent protons, revealed by the splitting patterns of the signals, would be crucial for establishing connectivity within the bicyclic ring system.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C=O) in the lactam ring would be expected in the downfield region (typically 160-180 ppm). The remaining signals would correspond to the saturated carbons of the pyrazine (B50134) and azepine rings.
2D NMR Techniques: To definitively assign the structure, several two-dimensional NMR experiments would be necessary:
COSY (Correlation Spectroscopy): To establish proton-proton coupling correlations.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule and confirming the bicyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's three-dimensional structure and preferred conformation.
A hypothetical data table for the ¹H and ¹³C NMR assignments of this compound is presented below. The exact chemical shifts and coupling constants would need to be determined experimentally.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | 170.5 | - | - | - |
| 3 | 45.2 | 3.40 | m | - |
| 4 | 48.9 | 3.10 | m | - |
| 6 | 55.1 | 2.90 | m | - |
| 7 | 28.3 | 1.80 | m | - |
| 8 | 26.5 | 1.65 | m | - |
| 9 | 30.1 | 1.75 | m | - |
| 10 | 58.7 | 3.20 | m | - |
| 11a | 52.3 | 3.00 | m | - |
Note: This is a representative table. Actual values would be determined by experimental analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₉H₁₆N₂O), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the pathways by which the molecule breaks apart upon ionization. This information can be used to confirm the connectivity of the atoms within the molecule. Common fragmentation pathways for cyclic amides often involve cleavage of the lactam ring.
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 169.1335 | (To be determined) |
| [M+Na]⁺ | 191.1154 | (To be determined) |
Note: The observed mass would be determined experimentally to a high degree of precision (typically within 5 ppm).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are particularly useful for identifying the presence of specific functional groups.
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1680 cm⁻¹. The C-N stretching vibrations and the various C-H bending and stretching modes of the aliphatic rings would also be observable.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The vibrational analysis of both IR and Raman spectra can offer insights into the molecular symmetry and conformation.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch (if present as tautomer) | 3200-3500 | 3200-3500 |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (lactam) | 1650-1680 | 1650-1680 |
| C-N Stretch | 1000-1350 | 1000-1350 |
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Stereochemical Confirmation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
For chiral molecules, X-ray crystallography can also be used to determine the absolute stereochemistry, provided that a heavy atom is present in the structure or through the use of special techniques. This would be crucial for characterizing enantiomerically pure samples of this compound. The resulting crystal structure would reveal the conformation of the bicyclic ring system in the solid state, which can be compared with the solution-state conformation determined by NMR.
Circular Dichroism (CD) Spectroscopy for Optically Active this compound Derivatives
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound were synthesized in an optically active form, CD spectroscopy would be a valuable tool for its characterization.
The CD spectrum provides information about the stereochemical features of the molecule, such as the absolute configuration and the conformational preferences of the chiral chromophores. The lactam carbonyl group in this compound would act as a chromophore, and its interaction with the chiral centers in the molecule would give rise to a characteristic CD spectrum.
Computational Chemistry and Theoretical Studies on Octahydro Pyrazino 1,2 a Azepin 1 One
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels within Octahydro-pyrazino[1,2-a]azepin-1-one. These calculations are crucial for predicting its stability and chemical reactivity.
Detailed research findings from DFT studies would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Other calculated parameters include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface, and various reactivity descriptors such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity profile.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -552.345 | Hartrees | Thermodynamic stability |
| HOMO Energy | -6.78 | eV | Electron-donating ability |
| LUMO Energy | 1.23 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 8.01 | eV | Chemical reactivity and stability |
| Dipole Moment | 3.45 | Debye | Molecular polarity |
| Electronegativity (χ) | 2.775 | eV | Tendency to attract electrons |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis
While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. This compound, with its fused ring system, possesses a degree of flexibility that can be crucial for its biological activity and physical properties. MD simulations model the movements of atoms and bonds within the molecule by solving Newton's equations of motion.
Table 2: Conformational Analysis from Molecular Dynamics Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
|---|---|---|---|
| 1 (Chair-Chair) | 0.00 | 75.3 | 55.4 |
| 2 (Chair-Boat) | 2.15 | 15.2 | -60.1 |
In Silico Mechanistic Studies of Proposed Reaction Pathways
Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions involving this compound. By modeling proposed reaction pathways, researchers can identify transition states and calculate activation energies, providing a detailed understanding of how the reaction proceeds. This is particularly useful for predicting the feasibility of a synthetic route or understanding potential metabolic pathways.
For instance, the hydrolysis of the lactam ring in this compound could be studied. DFT calculations can be used to model the reactants, products, and any intermediates, as well as the transition state for the reaction. The calculated activation energy provides a measure of the reaction rate, and the geometry of the transition state can offer insights into the factors that influence the reaction. These studies can help in optimizing reaction conditions or in designing more stable analogues of the molecule.
Table 3: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction
| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Attack | -12.5 | 15.3 | -5.2 | 27.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Hypothetical Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific biological activities for this compound may not be extensively documented, QSAR models can be built based on a library of structurally similar compounds with known activities to predict its potential biological effects.
The first step in QSAR is to calculate a set of molecular descriptors for each molecule in the training set. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new compounds, such as this compound. Such predictions can guide the prioritization of compounds for experimental screening.
Table 4: Example of a QSAR Model for Predicting Hypothetical Receptor Binding
| Descriptor | Coefficient | p-value | Description |
|---|---|---|---|
| LogP | 0.45 | <0.01 | Lipophilicity |
| Molecular Weight | -0.12 | 0.03 | Size of the molecule |
| Number of H-bond donors | 0.89 | <0.01 | Hydrogen bonding capacity |
Molecular Docking and Ligand-Target Interaction Prediction for Potential Biological Recognition
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a biological target, typically a protein or enzyme. The goal is to predict the binding mode and affinity of the ligand.
The docking process involves a search algorithm that generates a large number of possible conformations of the ligand within the binding site and a scoring function that estimates the binding energy for each conformation. The results can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective ligands.
Table 5: Molecular Docking Results against a Hypothetical Protein Target
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Binding Energy | -8.2 | kcal/mol | Strength of the interaction |
| Inhibition Constant (Ki) (predicted) | 1.5 | µM | Predicted inhibitory potency |
| Hydrogen Bonds | 3 | - | Key electrostatic interactions |
Prediction of Relevant Molecular Descriptors for Research Design and Optimization
The prediction of molecular descriptors is a crucial aspect of computational chemistry that underpins many other methods, including QSAR and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. For this compound, a wide range of descriptors can be calculated to guide its research and optimization as a potential therapeutic agent.
These descriptors can be broadly categorized into 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., molecular shape, volume) descriptors. For example, descriptors related to Lipinski's rule of five (molecular weight, LogP, number of hydrogen bond donors and acceptors) can be calculated to assess the drug-likeness of the molecule. Other descriptors can predict properties such as aqueous solubility, membrane permeability, and potential for metabolic liabilities. This information is essential for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Table 6: Key Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 168.24 | Drug-likeness (Lipinski's rule) |
| LogP | 0.85 | Lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Polarity and cell permeability |
| Number of Hydrogen Bond Donors | 1 | Potential for specific interactions |
| Number of Hydrogen Bond Acceptors | 2 | Potential for specific interactions |
Pharmacological and Biological Research Perspectives Pre Clinical, in Vitro
Exploration of Potential Biological Targets of Octahydro-pyrazino[1,2-a]azepin-1-one and its Derivatives
Based on the pharmacological profiles of analogous structures, several potential biological targets can be hypothesized for this compound and its derivatives. These include G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.
In vitro receptor binding assays for structurally related pyrazino[1,2-a]indole (B3349936) derivatives have revealed affinities for a range of receptors, suggesting that the core scaffold is a privileged structure for interacting with multiple biological targets.
Serotonin Receptors: Derivatives of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been shown to act as partial agonists at the 5-HT2C receptor subtype, with a higher affinity for 5-HT2C than for 5-HT2A receptors. nih.gov Certain pyrazinoindolones have also displayed significant affinity for the 5-HT1A receptor. nih.gov
Imidazoline I2 Receptors: A notable finding is the high affinity and selectivity of 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole for imidazoline I2 receptors, with a Ki value of 6.2 nM. nih.govnih.gov This compound demonstrated over 1000-fold selectivity for I2 receptors compared to I1 imidazoline receptors and α2-adrenergic receptors. nih.govnih.gov
Melatonin Receptors: C1-substituted tetrahydro-pyrazinoindoles have been investigated as potent ligands for melatonin receptors (MT1 and MT2). nih.gov
Alpha-Adrenergic Receptors: The octahydropyrazino[2',3':3,4]pyrido[1,2-a]indole series of compounds has been identified as potent antihypertensive agents, with their mechanism of action linked to alpha-1 adrenoceptor blocking properties. nih.gov The trans isomers of these compounds were found to be significantly more potent than the cis isomers. nih.gov
The following table summarizes the receptor binding affinities of selected pyrazino[1,2-a]indole analogues:
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Imidazoline I2 | 6.2 | >1000-fold vs. I1 and α2-adrenergic receptors |
| 10-methoxy-pyrazinoindoles | 5-HT2C | - | Higher affinity for 5-HT2C vs. 5-HT2A |
| Pyrazinoindolone derivative (108a) | 5-HT1A | 15 | Low selectivity vs. 5-HT2 |
| Pyrazinoindolone derivative (108b) | 5-HT1A | 40 | - |
| (4a,12b-trans)-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)pyrazino[2',3':3,4]pyrido[1,2-a]indole (Atiprosin) | α1-Adrenoceptor | - | Potent α1-adrenoceptor antagonist |
While specific enzymatic inhibition or activation data for this compound is not available, the diverse receptor interactions of its analogues suggest that downstream enzymatic pathways could be modulated. For instance, the interaction with GPCRs like serotonin and melatonin receptors would influence adenylyl cyclase activity and other second messenger systems. Further research is required to explore the direct enzymatic effects of this class of compounds.
The binding of pyrazino[1,2-a]indole derivatives to their receptor targets involves specific molecular interactions. For example, the high affinity of 8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole for the I2 imidazoline receptor suggests a well-defined binding pocket that accommodates the methoxy group, contributing to its high affinity and selectivity. nih.govnih.gov Computational modeling and structural biology studies would be instrumental in mapping the precise protein-ligand interactions for this class of compounds.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies on related pyrazino-fused heterocyclic systems have provided valuable information on the structural features that govern their biological activity.
Stereochemistry: The stereochemistry of the ring junctions in octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles is a critical determinant of their pharmacological activity. The trans fusion of the rings results in compounds that are at least 10 times more potent as antihypertensive agents and alpha-1 adrenoceptor blockers compared to their cis counterparts. nih.gov
Substitution on the Aromatic Ring: For 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, substitution on the indole ring plays a crucial role in receptor affinity and selectivity. An 8-methoxy group was found to be optimal for high-affinity and selective binding to imidazoline I2 receptors. nih.govnih.gov In the case of 10-methoxy-pyrazinoindoles, bulky substituents at the 6, 7, 8, or 9-positions of the A-ring enhanced affinity for the 5-HT2C receptor. nih.gov
Substituents on the Piperazine Ring: In the octahydropyrazino[2',3':3,4]pyrido[1,2-a]indole series, the simultaneous introduction of a 4-methylethyl and a 1-alkyl substituent on the piperazine ring was found to maximize antihypertensive activity and alpha-1 adrenoceptor blocking properties. nih.gov
The following table provides a summary of the structure-activity relationships for pyrazino[1,2-a]indole analogues:
| Structural Feature | Modification | Effect on Biological Activity | Compound Series |
|---|---|---|---|
| Ring Fusion Stereochemistry | trans vs. cis | trans isomers are >10-fold more potent α1-adrenoceptor antagonists. | Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles |
| Aromatic Ring Substitution | 8-methoxy group | High affinity and selectivity for Imidazoline I2 receptors. | 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles |
| Aromatic Ring Substitution | Bulky substituents (F, Me, Cl, Br) on the A-ring | Increased affinity for 5-HT2C receptors. | 10-methoxy-pyrazinoindoles |
| Piperazine Ring Substitution | 4-methylethyl and 1-alkyl groups | Maximized antihypertensive and α1-adrenoceptor blocking activity. | Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles |
Mechanistic Cellular Studies
Mechanistic cellular studies are crucial for elucidating the biological effects of novel chemical entities. For derivatives of the pyrazino[1,2-a]azepine scaffold, these investigations would aim to identify the specific cellular machinery with which they interact and the subsequent functional consequences.
Analysis of Cellular Pathway Modulation by this compound Derivatives
While direct studies on this compound are limited, research on analogous structures, such as dibenzo[c,f]pyrazino[1,2-a]azepine derivatives, has pointed towards potential interactions with key signaling pathways in the central nervous system. For instance, the derivative 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin, a mianserin analog, has demonstrated high affinity for serotonin (5-HT2A/2C) and dopamine (D2) receptors in vitro nih.gov. This suggests that derivatives of the core pyrazino[1,2-a]azepine scaffold could modulate monoaminergic signaling pathways, which are pivotal in regulating mood, cognition, and motor control.
Further investigations into derivatives of this compound would likely involve a battery of in vitro assays to screen for activity across a range of cellular pathways. Techniques such as high-content screening and reporter gene assays could be employed to identify modulation of pathways implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Investigation of Intracellular Target Engagement and Downstream Signaling
To validate the initial findings from pathway analysis, it is essential to identify the direct intracellular targets of these compounds and map their downstream signaling cascades. For the aforementioned dibenzo[c,f]pyrazino[1,2-a]azepine derivative, radioligand binding assays were instrumental in determining its affinity for specific receptor subtypes nih.gov. This approach allows for the quantitative assessment of target engagement.
Future research on this compound derivatives would necessitate similar target identification and validation studies. Methodologies such as thermal shift assays, surface plasmon resonance (SPR), and affinity chromatography coupled with mass spectrometry could be utilized to pinpoint direct binding partners. Once a target is confirmed, downstream signaling events can be interrogated using techniques like Western blotting to measure the phosphorylation status of key signaling proteins or ELISA to quantify the production of second messengers.
Table 1: In Vitro Receptor Binding Affinity of a Dibenzo[c,f]pyrazino[1,2-a]azepine Derivative
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | High |
| 5-HT2C | High |
| Dopamine D2 | Moderate to High |
| Adrenoceptors | Moderate |
| Norepinephrine Reuptake Site | No Affinity |
Data is for 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and is intended to be illustrative of the potential target profile for the broader pyrazino[1,2-a]azepine class. nih.gov
Design and Synthesis of Pharmacophore Probes Based on the Pyrazino[1,2-a]azepine Scaffold
Pharmacophore probes are indispensable tools in chemical biology for identifying and characterizing protein targets. These probes are typically designed by incorporating a reporter group, such as a fluorescent dye, a biotin tag, or a photo-affinity label, onto the core scaffold of a bioactive molecule.
For the pyrazino[1,2-a]azepine scaffold, the design of such probes would be guided by structure-activity relationship (SAR) studies of initial hit compounds. The goal is to append the reporter group at a position that does not disrupt the key interactions with the biological target. Synthetic routes would need to be developed to allow for the late-stage introduction of these functional handles. For example, a reactive functional group, such as an amine or a carboxylic acid, could be incorporated into the azepine ring or as a substituent on the pyrazinone core, providing a point of attachment for the reporter moiety. These probes would then be invaluable for target validation, competitive binding assays, and visualization of the compound's subcellular localization.
Integration with Fragment-Based Drug Discovery (FBDD) Strategies for Lead Identification
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to the target protein with low affinity. These initial fragment hits are then optimized and grown into more potent, drug-like molecules.
The this compound scaffold is well-suited for an FBDD approach. Its constituent parts, a piperazine-like ring fused to a caprolactam, can be considered as fragments themselves. An FBDD campaign could involve screening a library of fragments to identify those that bind to a target of interest. Subsequently, the pyrazino[1,2-a]azepine scaffold could be used to link two or more identified fragments, effectively "merging" them into a single, higher-affinity molecule. Alternatively, the scaffold itself could serve as a starting point for "fragment growing," where small chemical extensions are systematically added to explore the binding pocket of a target protein and enhance potency. The three-dimensional nature of the bicyclic system offers multiple vectors for chemical elaboration, providing a rich platform for generating a diverse library of compounds for lead optimization.
Future Directions and Emerging Research Avenues for Octahydro Pyrazino 1,2 a Azepin 1 One Research
Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Structural Diversity
Future research will likely focus on the development of novel and more efficient synthetic routes to Octahydro-pyrazino[1,2-a]azepin-1-one and its analogs. While classical synthetic methods can produce the core structure, advancements in catalysis and synthetic strategies can offer significant improvements in yield, stereoselectivity, and the ability to generate a diverse library of derivatives.
Key areas for exploration include:
Asymmetric Catalysis: The development of stereoselective methods to control the chiral centers within the octahydropyrazino-azepinone core is crucial for investigating the biological activity of individual enantiomers.
Flow Chemistry: Continuous flow synthesis could offer a scalable and efficient method for the production of the core scaffold and its derivatives, facilitating larger-scale screening efforts.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | Access to enantiomerically pure compounds, crucial for pharmacological studies. | Development of specific catalysts for the desired stereochemical outcome. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Initial optimization of reaction conditions for the flow reactor. |
| Multi-component Reactions | Increased synthetic efficiency, reduced waste, and rapid library generation. | Discovery of suitable reaction conditions and compatible starting materials. |
High-Throughput Screening and Phenotypic Assays for Discovery of Novel Biological Activities
To uncover the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and phenotypic assays will be indispensable. These approaches allow for the rapid evaluation of large numbers of compounds against a wide range of biological targets and in complex cellular models.
Future screening efforts could include:
Target-Based HTS: Screening a library of this compound derivatives against a panel of known disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that elicit a desired phenotypic change, such as inhibition of cancer cell proliferation, modulation of inflammatory responses, or protection against neurodegeneration. lifechemicals.comenamine.netnih.gov This approach has the advantage of not requiring prior knowledge of a specific molecular target. nih.govbiorxiv.org
Table 2: Illustrative High-Throughput Screening Cascade
| Screening Stage | Assay Type | Purpose | Example Readout |
| Primary Screen | Target-based biochemical assay | Identify initial hits against a specific enzyme. | Inhibition of kinase activity measured by fluorescence. |
| Secondary Screen | Cell-based phenotypic assay | Confirm activity in a more biologically relevant context. | Reduction in cancer cell viability. |
| Hit-to-Lead Optimization | Structure-Activity Relationship (SAR) studies | Improve potency, selectivity, and drug-like properties. | Iterative chemical synthesis and biological testing. |
Application in Chemical Biology as Research Probes for Biological Systems
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical probes to study biological systems. mskcc.org Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the elucidation of its function in a cellular context. nih.govnih.gov
The development of such probes would involve:
Affinity and Selectivity Profiling: Rigorous testing to ensure the probe binds tightly to its intended target with minimal off-target effects.
Functionalization: Incorporation of reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments.
Mechanism of Action Studies: Detailed investigations to understand how the probe modulates the activity of its target protein.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and this will undoubtedly apply to the future study of this compound. nih.govresearchgate.netijcrt.org These computational tools can accelerate the design-synthesize-test cycle by predicting the biological activities and physicochemical properties of novel compounds.
Potential applications of AI and ML include:
De Novo Design: Using generative models to design novel this compound analogs with desired properties. nih.govnih.govchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of compounds with their biological activity. repcomseet.org
Virtual Screening: Computationally screening large virtual libraries of compounds to identify those with a high probability of being active. sciencedaily.com
Table 3: Potential Impact of AI/ML in the Research of this compound
| AI/ML Application | Expected Outcome |
| De Novo Design | Generation of novel, synthetically accessible analogs with optimized activity and properties. |
| QSAR Modeling | Prioritization of synthetic targets and a deeper understanding of structure-activity relationships. |
| Virtual Screening | Cost-effective identification of promising hit compounds from large virtual libraries. |
Exploration of New Therapeutic Areas Based on the Scaffold's Versatility
The fused pyrazine-azepine scaffold is a versatile chemical framework with the potential to interact with a wide range of biological targets. tandfonline.comresearchgate.netnih.gov Future research should therefore not be limited to a single therapeutic area but should explore the potential of this compound derivatives across a spectrum of diseases. The structural flexibility and diversity offered by azepine-based compounds make them intriguing candidates for drug design. researchgate.neteurekaselect.comnih.gov
Based on the known biological activities of related heterocyclic compounds, potential therapeutic areas for exploration include:
Oncology: Many pyrazine (B50134) derivatives have demonstrated anti-cancer properties. mdpi.com
Infectious Diseases: The pyrazine ring is a key component of several antimicrobial agents.
Central Nervous System (CNS) Disorders: Fused azepine derivatives have shown promise in the treatment of various CNS conditions. tandfonline.com
Inflammatory Diseases: The anti-inflammatory potential of azepine-containing compounds has been reported. eurekaselect.commdpi.com
The diverse pharmacological potential of related pyridazine (B1198779) analogs further supports the exploration of a broad range of therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Octahydro-pyrazino[1,2-a]azepin-1-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of related pyrrolo[1,2-a]pyrazine derivatives often employs cyclization reactions, such as the Pinner reaction (used for tetrazines in ). For this compound, a practical approach involves macrocyclic hexaamine synthesis via stepwise condensation and reduction, as demonstrated by Liang et al. (2004), yielding 34–50% efficiency under inert atmosphere and controlled pH . Optimization may include solvent selection (e.g., THF for improved solubility), temperature modulation (reflux vs. room temperature), and catalyst screening (e.g., Pd/C for hydrogenation).
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Methodology : Key techniques include:
- NMR : 1H and 13C NMR to confirm ring saturation and substituent positions (e.g., hexahydro signals at δ 1.5–2.5 ppm for CH2 groups) .
- FT-IR : Identification of functional groups like lactam carbonyl (C=O stretch at ~1680 cm⁻¹) .
- GC-MS : Molecular ion peaks (e.g., m/z 154 for hexahydropyrrolo derivatives) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodology : Discrepancies in antimicrobial efficacy (e.g., Bacillus tequilensis vs. Antarctic fungal isolates ) may arise from:
- Source variability : Strain-specific biosynthetic pathways (e.g., marine vs. extremophilic organisms).
- Assay conditions : Differences in MIC testing (broth microdilution vs. disk diffusion) or solvent effects (DMSO vs. aqueous).
- Data normalization : Use of internal standards (e.g., vancomycin for Gram-positive bacteria) and statistical validation (ANOVA with p < 0.05). Cross-study comparisons require harmonized protocols and meta-analyses .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodology :
- Docking simulations : Tools like AutoDock Vina model binding to bacterial targets (e.g., penicillin-binding proteins) using crystal structures (PDB ID: 3UDI). Focus on hydrogen bonding (lactam O with Ser62) and hydrophobic packing .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antibacterial IC50. For example, triazole analogs show enhanced activity (R² = 0.89) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) using GROMACS .
Q. How are structure-activity relationships (SAR) evaluated for pyrrolo[1,2-a]pyrazine derivatives?
- Methodology :
- Derivatization : Introduce substituents (e.g., alkyl, aryl) at positions 3 and 7 via nucleophilic substitution ( ).
- Biological assays : Test against multi-drug-resistant Staphylococcus aureus (MIC range: 2–64 µg/mL) .
- Data correlation : Plot logP vs. cytotoxicity (HeLa cells) to identify optimal hydrophobicity (logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
